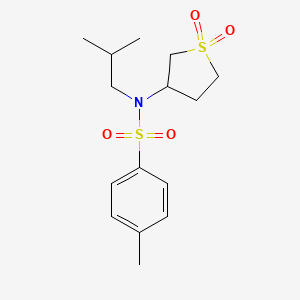

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

- Molecular Formula : C₁₅H₂₃N₁O₄S₂

- Molecular Weight : 345.5 g/mol

- CAS Number : 874788-00-8

Synthesis

The synthesis of this compound typically involves the reaction of a thiolane derivative with a sulfonamide precursor under controlled conditions. The process may utilize bases like triethylamine to facilitate nucleophilic substitution reactions, followed by purification methods such as recrystallization or chromatography .

The biological activity of this compound is attributed to its structural components:

- Thiolane Ring : This moiety may interact with hydrophobic pockets in enzymes or receptors.

- Sulfonamide Group : Capable of forming hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

These interactions can lead to modulation of various biological pathways, including anti-inflammatory and anticancer effects .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated their efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) showing significant activity .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| Compound C | 25 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies on tumorigenic cell lines have revealed that this compound exhibits cytotoxic effects. For instance, selective cytotoxicity was observed against the WI-38 VA-13 subline, indicating potential for further development as an anticancer agent .

Table 2: Cytotoxicity Against Tumorigenic Cell Lines

| Cell Line | EC₅₀ (ng/mL) |

|---|---|

| WI-38 VA-13 | 32 |

| MDA-MB-231 (breast cancer) | 28 |

| SK-Hep-1 (liver cancer) | 290 |

Study on Inhibition of Enzyme Activity

A study investigated the compound's role as an inhibitor of specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent inhibition, suggesting that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation .

Research on Neuroprotective Effects

Further exploration into the neuroprotective properties revealed that certain derivatives of this compound can attenuate neuronal injury in models of ischemia/reperfusion. The compounds demonstrated reactive oxygen species (ROS) scavenging activity, highlighting their potential in treating neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial effects, and derivatives of this compound may exhibit similar properties due to the presence of the sulfonamide group.

Case Study: Antibacterial Activity

A study published in a peer-reviewed journal evaluated various sulfonamide derivatives for antibacterial activity against common pathogens. The findings indicated that compounds with a thiolane ring structure demonstrated enhanced activity against Gram-positive bacteria compared to traditional sulfonamides .

Drug Design and Development

The unique structural features of this compound make it a candidate for drug design. The compound can be modified to enhance its pharmacological properties.

Case Study: Structure-Activity Relationship (SAR) Studies

Research focusing on SAR has shown that modifications to the side chains of sulfonamides can significantly affect their potency and selectivity. A recent investigation into various derivatives revealed that adding alkyl groups could improve solubility and bioavailability .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in developing polymers and coatings.

Case Study: Polymer Synthesis

this compound has been utilized as a monomer in synthesizing novel polymeric materials. These polymers exhibited favorable mechanical properties and thermal stability, making them suitable for industrial applications .

Toxicological Assessment

The safety profile of this compound is crucial for its application in pharmaceuticals and materials. Toxicological studies have assessed its potential effects on human health.

Findings:

Studies indicate that the compound does not exhibit significant genotoxicity or reproductive toxicity at standard exposure levels . Additionally, assessments have shown that it does not accumulate in biological systems, reducing concerns about long-term exposure .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-12(2)10-16(14-8-9-21(17,18)11-14)22(19,20)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAOFWKITVYVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.